2-bromo-N-(2-bromo-4-methylphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-N-(2-bromo-4-methylphenyl)benzamide is an organic compound with the molecular formula C14H11Br2NO It is a brominated derivative of benzamide, characterized by the presence of two bromine atoms and a methyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(2-bromo-4-methylphenyl)benzamide typically involves the bromination of N-(2-bromo-4-methylphenyl)benzamide. The reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction conditions often include the use of a solvent such as dichloromethane or chloroform, and the reaction is usually conducted at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling and safety measures due to the use of bromine reagents.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(2-bromo-4-methylphenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less common in the literature.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amide derivative, while oxidation could lead to the formation of a carboxylic acid derivative .
Scientific Research Applications
2-bromo-N-(2-bromo-4-methylphenyl)benzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-bromo-N-(2-bromo-4-methylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and the amide group play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-N-(3,4-dimethylphenyl)benzamide
- 4-bromo-N-(2-methylphenyl)benzamide
- 2-bromo-N-methylbenzamide
Uniqueness
2-bromo-N-(2-bromo-4-methylphenyl)benzamide is unique due to the specific positioning of the bromine atoms and the methyl group on the benzene ring. This unique structure can lead to distinct chemical reactivity and biological activity compared to other similar compounds. For example, the presence of two bromine atoms can enhance its binding affinity to certain molecular targets, making it a valuable compound in medicinal chemistry and biochemical research .
Properties
Molecular Formula |
C14H11Br2NO |
---|---|
Molecular Weight |
369.05 g/mol |
IUPAC Name |
2-bromo-N-(2-bromo-4-methylphenyl)benzamide |
InChI |
InChI=1S/C14H11Br2NO/c1-9-6-7-13(12(16)8-9)17-14(18)10-4-2-3-5-11(10)15/h2-8H,1H3,(H,17,18) |
InChI Key |
GVKHDUCJJUYERE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.